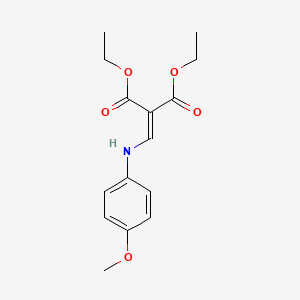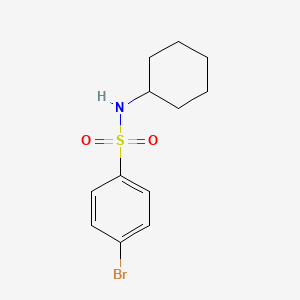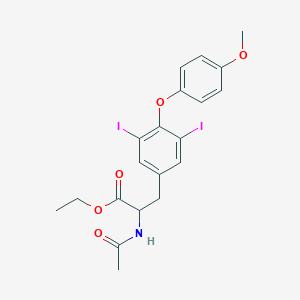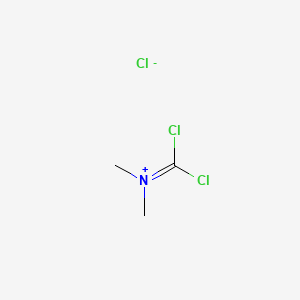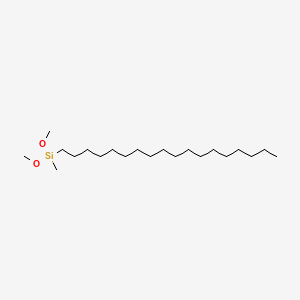
Dimethoxy(methyl)(octadecyl)silane
Übersicht
Beschreibung
Dimethoxy(methyl)(octadecyl)silane (DMOS) is an organosilicon compound that is widely used in various scientific applications. DMOS is a colorless liquid that is composed of two carbon atoms, two oxygen atoms, and one silicon atom. It is a volatile liquid with a boiling point of 128°C and a melting point of -90°C. DMOS is highly soluble in organic solvents and is used as a surfactant, emulsifier, and lubricant in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Application 1: Sol-Gel Hybrid Films
- Summary of the Application : Dimethoxy(methyl)(octadecyl)silane is used as a precursor in the synthesis of silica materials via the acid-catalyzed sol-gel process . These materials are used to create thin films with anti-reflective and hydrophobic properties .
- Methods of Application or Experimental Procedures : The sol-gel process is carried out at room temperature (25°C), using silane precursors with various alkyl chains (dimethyl, octyl and/or hexadecyl) . The chemical, optical, and structural properties of the obtained silica materials are characterized using techniques such as FTIR and UV-Vis spectroscopy, AFM analysis, ellipsometric measurements, ESEM, and TEM microscopy . The wettability of the thin films is evaluated by water contact angle measurements .
- Results or Outcomes : The hydrophobic character of the thin films increases with the length of the hydrophobic chains . The coatings covered with silica materials present a low reflectance (15.5%) . This method has the potential to be a low-cost processing path of nanostructured anti-reflection transparent substrates .
Application 2: Polymer Composites
- Summary of the Application : Dimethoxy(methyl)(octadecyl)silane is used as a silane coupling agent in the fabrication of polymer composites . The methoxy-type silane coupling agent composites-based modification exhibits higher reactivity towards hydrolysis .
- Methods of Application or Experimental Procedures : The silane coupling agent is used to modify the surface of the polymer composites . The modification process involves the reaction of the silane coupling agent with the hydroxyl groups on the surface of the polymer composites .
- Results or Outcomes : The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .
Application 3: Wood Material Modification
- Summary of the Application : Dimethoxy(methyl)(octadecyl)silane is used to modify wood materials . The versatile properties of organosilanes make them ideal for improving the water resistance, weather resistance, antibacterial properties, and dimensional stability of wood .
- Methods of Application or Experimental Procedures : The wood materials are modified by reacting the silane with the hydroxyl groups at wood surfaces . The modification process involves the use of trialkoxysilanes .
- Results or Outcomes : The modification of wood materials with silane improves their dimensional stability . For example, the use of methyl dimethoxy-silane effectively penetrated the wood cell wall and caused its expansion .
Application 4: Asphalt Binder Modification
- Summary of the Application : Dimethoxy(methyl)(octadecyl)silane is used to modify the properties of asphalt binders . The modification of the aggregated surface along with the asphalt binder enhances their properties .
- Methods of Application or Experimental Procedures : The silane coupling agent is mixed with the asphalt binder to improve its properties . The modification process involves the reaction of the silane coupling agent with the asphalt binder .
- Results or Outcomes : The characteristics of the modified asphalt binder have improved properties such as environment-friendly fabrication process, mechanical, physical, and dynamic viscoelastic properties .
Application 5: Surface Modifier
- Summary of the Application : Dimethoxy(methyl)(octadecyl)silane is a versatile compound that can be used in various applications such as coatings, adhesives, sealants, and plastics . It is an ideal surface modifier due to its unique properties .
- Methods of Application or Experimental Procedures : The silane is applied to the surface of the material to modify its properties . The modification process involves the reaction of the silane with the surface of the material .
- Results or Outcomes : The modification of the surface with the silane improves its properties .
Eigenschaften
IUPAC Name |
dimethoxy-methyl-octadecylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4,22-2)23-3/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCPEZPOCJYHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991128 | |
| Record name | Dimethoxy(methyl)octadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy(methyl)(octadecyl)silane | |
CAS RN |
70851-50-2 | |
| Record name | Dimethoxymethyloctadecylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dimethoxymethyloctadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethoxymethyloctadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethoxy(methyl)octadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethyloctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-](/img/structure/B1585401.png)
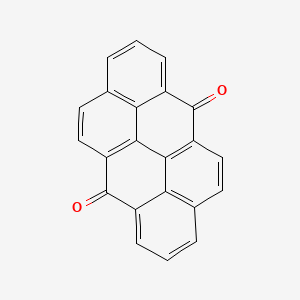
![5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1585404.png)
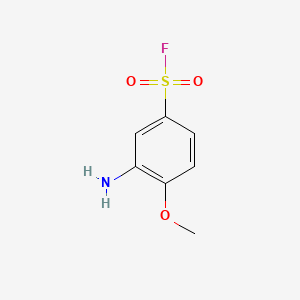
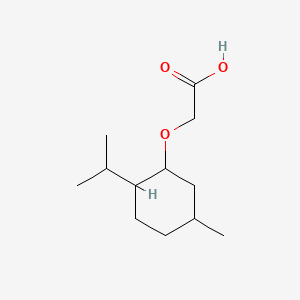
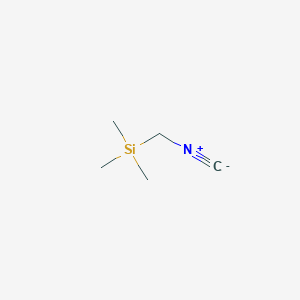
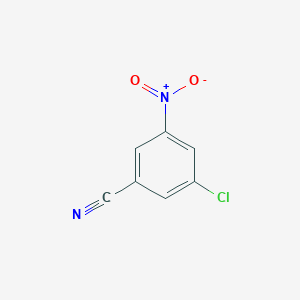
![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)


